N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14805167
InChI: InChI=1S/C14H14BrN3O4/c15-10-2-1-3-11-9(10)4-5-18(11)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)
SMILES:
Molecular Formula: C14H14BrN3O4
Molecular Weight: 368.18 g/mol

N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine

CAS No.:

Cat. No.: VC14805167

Molecular Formula: C14H14BrN3O4

Molecular Weight: 368.18 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine -

Specification

Molecular Formula C14H14BrN3O4
Molecular Weight 368.18 g/mol
IUPAC Name 2-[[2-[[2-(4-bromoindol-1-yl)acetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C14H14BrN3O4/c15-10-2-1-3-11-9(10)4-5-18(11)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)
Standard InChI Key GNBSAWJFHVAVGX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2CC(=O)NCC(=O)NCC(=O)O)C(=C1)Br

Introduction

N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine is a synthetic organic compound that combines elements of indole and peptide chemistry. The compound features a 4-bromoindole moiety linked to a glycylglycine peptide through an acetyl group. This structure suggests potential applications in biochemistry and pharmacology, particularly in areas involving peptide and indole derivatives.

Synthesis Methods

The synthesis of N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine involves several steps:

  • Indole Ring Formation: This can be achieved using methods such as the Fisher indole synthesis.

  • Bromination: The indole ring is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS).

  • Peptide Coupling: The brominated indole derivative is linked to glycylglycine via an acetyl group using peptide coupling reagents such as carbodiimides.

Potential Applications

Given its structure, N-[(4-bromo-1H-indol-1-yl)acetyl]glycylglycine may have applications in:

  • Pharmacology: As a potential lead compound for drug development, particularly in areas involving indole and peptide-based therapeutics.

  • Biochemistry: In studies related to protein interactions and peptide chemistry.

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